3-(3-chloro-4-methoxyphenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
3-(3-chloro-4-methoxyphenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by its complex structure, which includes a quinazoline core, a chloro-methoxyphenyl group, and a carboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methoxyphenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Chloro-Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions where the chloro and methoxy groups are introduced onto the phenyl ring.
Attachment of the Carboxamide Moiety: This is usually done through amide bond formation reactions, such as the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-methoxyphenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide, thiols, or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce hydroquinazolines.
Scientific Research Applications
3-(3-chloro-4-methoxyphenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-methoxyphenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chloro-4-methoxyphenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-6-carboxamide
- 3-(3-chloro-4-methoxyphenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-8-carboxamide
Uniqueness
The uniqueness of 3-(3-chloro-4-methoxyphenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide lies in its specific substitution pattern and the presence of the carboxamide moiety at the 7-position of the quinazoline core. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H20ClN3O3 |
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Molecular Weight |
385.8 g/mol |
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C20H20ClN3O3/c1-12(2)10-22-19(25)13-4-6-15-17(8-13)23-11-24(20(15)26)14-5-7-18(27-3)16(21)9-14/h4-9,11-12H,10H2,1-3H3,(H,22,25) |
InChI Key |
JYLGIVHTACNMRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C=N2)C3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
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